Cas no 102516-42-7 (Bromo-(3-bromo-adamantan-1-yl)-acetic acid)

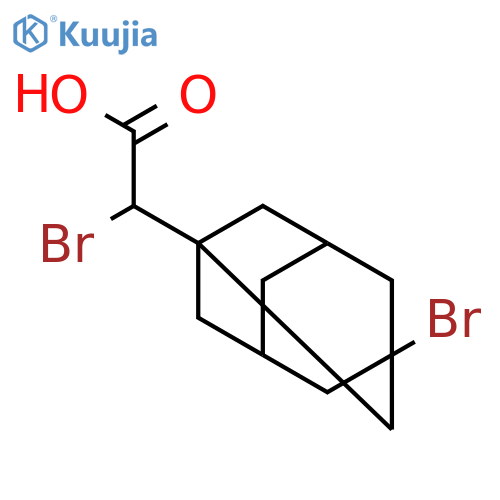

102516-42-7 structure

商品名:Bromo-(3-bromo-adamantan-1-yl)-acetic acid

Bromo-(3-bromo-adamantan-1-yl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-2-(3-bromoadamantan-1-yl)acetic acid

- IFLAB-BB F1913-0003

- BROMO(3-BROMO-1-ADAMANTYL)ACETIC ACID

- Bromo-(3-bromo-adamantan-1-yl)-acetic acid

- 2-bromo-2-((1r,3s,5R,7S)-3-bromoadamantan-1-yl)acetic acid

- AKOS001065193

- Alpha,3-dibromo-1-adamantaneacetic acid

- (2R)-bromo[(5R,7S)-3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl]ethanoic acid

- 651-801-2

- EN300-06765

- CS-0271215

- Z56933818

- F0020-1634

- F1913-0003

- 2-bromo-2-(3-bromo-1-adamantyl)acetic Acid

- 102516-42-7

-

- インチ: InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16)

- InChIKey: PKGVWUJFDWNKFJ-UHFFFAOYSA-N

- ほほえんだ: C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br

計算された属性

- せいみつぶんしりょう: 351.94966Da

- どういたいしつりょう: 349.95170Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 37.3Ų

Bromo-(3-bromo-adamantan-1-yl)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B284581-1g |

bromo-(3-bromo-adamantan-1-yl)-acetic acid |

102516-42-7 | 1g |

$ 435.00 | 2022-06-07 | ||

| TRC | B284581-100mg |

bromo-(3-bromo-adamantan-1-yl)-acetic acid |

102516-42-7 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-06765-5.0g |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 95.0% | 5.0g |

$1115.0 | 2025-02-21 | |

| Life Chemicals | F1913-0003-3mg |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 90%+ | 3mg |

$63.0 | 2023-07-06 | |

| Enamine | EN300-06765-0.1g |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 95.0% | 0.1g |

$105.0 | 2025-02-21 | |

| Enamine | EN300-06765-0.05g |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 95.0% | 0.05g |

$69.0 | 2025-02-21 | |

| Life Chemicals | F0020-1634-0.5g |

Bromo-(3-bromo-adamantan-1-yl)-acetic acid |

102516-42-7 | 95%+ | 0.5g |

$285.0 | 2023-09-07 | |

| Life Chemicals | F1913-0003-4mg |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 90%+ | 4mg |

$66.0 | 2023-07-06 | |

| Life Chemicals | F1913-0003-25mg |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 90%+ | 25mg |

$109.0 | 2023-07-06 | |

| Life Chemicals | F1913-0003-40mg |

2-bromo-2-(3-bromoadamantan-1-yl)acetic acid |

102516-42-7 | 90%+ | 40mg |

$140.0 | 2023-07-06 |

Bromo-(3-bromo-adamantan-1-yl)-acetic acid 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

102516-42-7 (Bromo-(3-bromo-adamantan-1-yl)-acetic acid) 関連製品

- 63569-66-4(3-Hexanol, 4-bromo-2,2-dimethyl-, acetate, (R*,R*)-)

- 63902-01-2(Tricyclo[4.3.1.13,8]undecane-2,7-dione, 3,6-dibromo-, (1S)-)

- 54631-12-8(Bicyclo[3.1.1]heptane-2-aceticacid, 6,6-dimethyl-, [1R-(1a,2b,5a)]- (9CI))

- 1334-94-7(TERPINYLBUTYRATE)

- 5323-89-7(2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}acetic acid)

- 63134-68-9(4a(2H)-Biphenylenepropanoic acid, decahydro-)

- 64783-76-2(Stigmastane-3,22-dione, 23-bromo-, (23S)-)

- 63247-15-4(1,1,2,3-Propanetetracarboxylic acid, 1-bromo-, tetramethyl ester)

- 62470-92-2(Androstane-6,17-dione, 3,19-bis(acetyloxy)-5-bromo-, (3b,5a)-)

- 62973-42-6(Pregnane-3,20-dione, 17-bromo-, (5b)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬